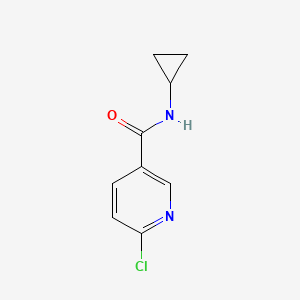

6-chloro-N-cyclopropylnicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

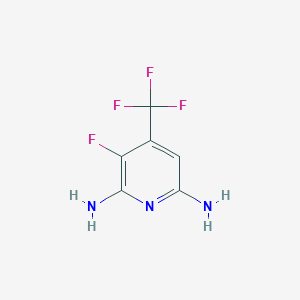

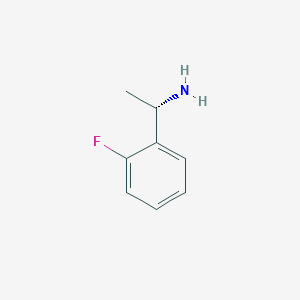

6-chloro-N-cyclopropylnicotinamide is a synthetic nicotinamide derivative. It has a molecular weight of 196.64 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9ClN2O/c10-8-4-1-6 (5-11-8)9 (13)12-7-2-3-7/h1,4-5,7H,2-3H2, (H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 133.04°C and a predicted boiling point of approximately 390.4°C at 760 mmHg . The compound has a density of approximately 1.3 g/cm^3 and a refractive index of n 20D 1.59 .Applications De Recherche Scientifique

Environmental Impact and Detection

- Imidacloprid Residues in Agriculture : Research conducted in Palestine focused on detecting imidacloprid (a compound related to 6-chloro-N-cyclopropylnicotinamide) residues in fruits, vegetables, and water samples. This study highlighted the environmental presence and potential accumulation of imidacloprid, a neonicotinoid insecticide, in agricultural settings, suggesting a need for monitoring and managing its usage to minimize environmental impact (Daraghmeh et al., 2007).

Medicinal Chemistry Applications

Antimycobacterial Activity : A study explored the synthesis of 6-arylpurines, chemically related to this compound, and their screening for antibacterial activity against Mycobacterium tuberculosis. This research is significant for developing new antimicrobial agents, particularly against drug-resistant strains of tuberculosis (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Bioactivity of 6-Aminonicotinamide : The compound 6-Aminonicotinamide, structurally related to this compound, has been studied for its ability to inhibit the pentose phosphate pathway in rat neocortex, illustrating its potential as a biochemical tool for understanding cellular metabolism and its implications in neurological conditions (Tyson, Perron, & Sutherland, 2000).

Antifouling and Antioxidant Studies

- Antifouling Paint Biocide Contamination : In marine environments, organic booster biocides used in antifouling paints, such as Irgarol, which shares a functional similarity with this compound, have been investigated for their presence in Greek marine sediments. This study underscores the environmental ramifications of antifouling substances and the importance of monitoring their levels to mitigate potential ecological damage (Albanis et al., 2002).

Mécanisme D'action

6-chloro-N-cyclopropylnicotinamide acts as a selective antagonist of the α7 subtype of nicotinic acetylcholine receptors.

Safety and Hazards

6-chloro-N-cyclopropylnicotinamide is classified as dangerous according to the GHS06 pictogram . It has hazard statements H301-H311-H331 , indicating that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

6-chloro-N-cyclopropylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSOZHXVTCVGRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429447 |

Source

|

| Record name | 6-chloro-N-cyclopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

585544-22-5 |

Source

|

| Record name | 6-chloro-N-cyclopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)

![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)

![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)